

# Ioversol: A Technical Deep-Dive into its Molecular Characteristics and Iodine Content

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## Compound of Interest

Compound Name: Ioversol

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This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **Ioversol**, a widely used non-ionic, low-osmolar radiographic contrast agent. This document will detail its molecular weight and iodine content, outline the experimental methodologies used for their determination, and present this information in a clear, structured format for ease of reference and comparison.

## Core Physicochemical Data of Ioversol

**Ioversol** is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide. Its key quantitative attributes are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	807.11 g/mol	[1][2]
Chemical Formula	C <sub>18</sub> H <sub>24</sub> I <sub>3</sub> N <sub>3</sub> O <sub>9</sub>	[3][4]
Organically Bound Iodine Content	47.2%	[1]

# Experimental Protocols for Quantification and Characterization

The determination of the molecular weight and iodine content of **loversol** is critical for ensuring its quality, safety, and efficacy as a contrast agent. The following sections detail the methodologies employed for these analyses.

## Determination of **loversol** Content and Purity by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is a common approach for the quantification of **loversol** in bulk drug substance and finished dosage forms. This method can also be used to identify and quantify any related impurities.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 or phenyl column is often used, where the stationary phase is nonpolar, and the mobile phase is more polar. **loversol**, being a polar molecule, will have a characteristic retention time under specific chromatographic conditions. Detection is typically performed using a UV detector at a wavelength where **loversol** exhibits maximum absorbance (e.g., 254 nm).

Typical Chromatographic Conditions:

- Instrument: Agilent 1260 Infinity series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
- Column: Zodiac phenyl C18 column (250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of water and methanol (e.g., 90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 µL.
- Column Temperature: Ambient or controlled (e.g., 25 °C).

**Procedure:**

- **Standard Preparation:** A standard solution of **loversol** with a known concentration is prepared in the mobile phase.
- **Sample Preparation:** The sample containing **loversol** is accurately diluted with the mobile phase to a concentration within the linear range of the method.
- **Analysis:** Equal volumes of the standard and sample solutions are injected into the chromatograph.
- **Quantification:** The peak area of **loversol** in the sample chromatogram is compared to the peak area of the standard to calculate the concentration of **loversol** in the sample.

## Determination of Iodine Content by Titration

The United States Pharmacopeia (USP) provides a titrimetric method for the assay of **loversol** and the determination of its iodine content.

**Principle:** This method involves the chemical reduction of the organically bound iodine to iodide ions. The resulting iodide is then titrated with a standardized solution of silver nitrate. The endpoint of the titration is determined potentiometrically.

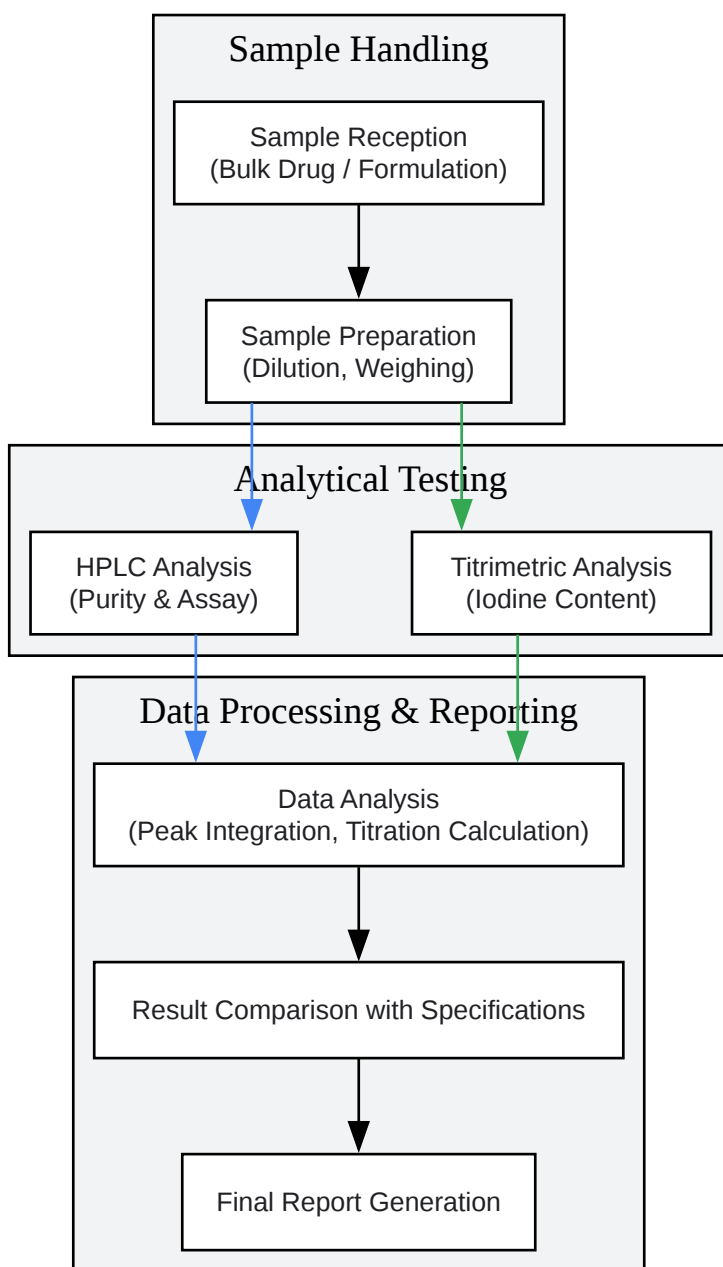
**Procedure:**

- **Sample Preparation:** An accurately weighed amount of the **loversol** sample is transferred to a glass-stoppered flask.
- **Reduction:** A solution of 5 N sodium hydroxide, water, and powdered zinc is added to the flask. The mixture is refluxed for 30 minutes to reduce the organically bound iodine to iodide.
- **Filtration:** After cooling, the mixture is filtered to remove the excess zinc and other insoluble materials. The flask and filter are rinsed thoroughly with water, and the rinsings are added to the filtrate.
- **Titration:** The filtrate is acidified with 2 N sulfuric acid. The solution is then immediately titrated with 0.05 N silver nitrate.

- **Endpoint Detection:** The endpoint of the titration is determined potentiometrically using a silver-silver chloride reference electrode and a silver billet electrode.
- **Calculation:** The amount of **loversol** is calculated from the volume of silver nitrate solution consumed. Each milliliter of 0.05 N silver nitrate is equivalent to 13.45 mg of **loversol**.

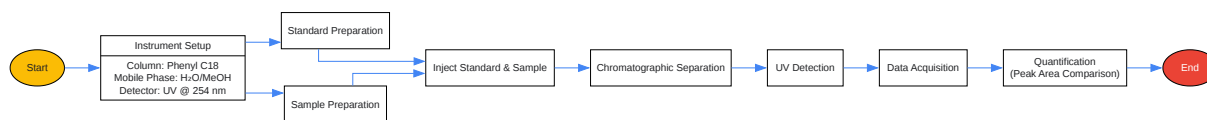
## Analytical Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the quality control analysis of **loversol**, from sample reception to final data analysis.



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Caption: Quality control workflow for **loversol** analysis.



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Caption: Experimental workflow for HPLC analysis of **Ioversol**.

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